3-Cyclopropoxy-6-isopropyl-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-6-isopropyl-2-methoxypyridine is a chemical compound with the molecular formula C12H17NO2. It is a pyridine derivative characterized by the presence of cyclopropoxy, isopropyl, and methoxy groups attached to the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-isopropyl-2-methoxypyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclopropanation of a suitable pyridine derivative followed by the introduction of isopropyl and methoxy groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-isopropyl-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-6-isopropyl-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its effects on biological systems.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Cyclopropoxy-6-isopropyl-2-methoxypyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-2-isopropyl-6-methoxypyridine
- 3-Cyclopropoxy-6-isopropoxy-2-methoxypyridine
Uniqueness
3-Cyclopropoxy-6-isopropyl-2-methoxypyridine is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-methoxy-6-propan-2-ylpyridine |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-6-7-11(12(13-10)14-3)15-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
UCUAILRHARWFMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=C(C=C1)OC2CC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.